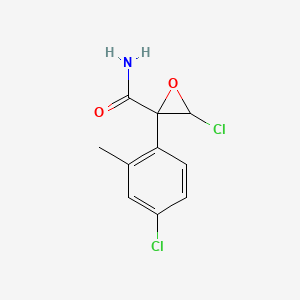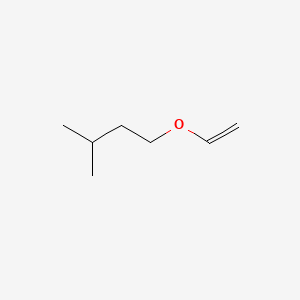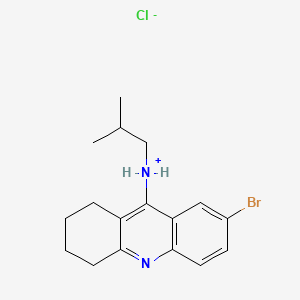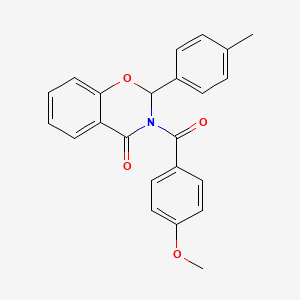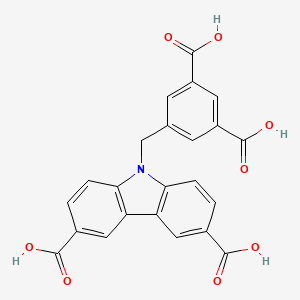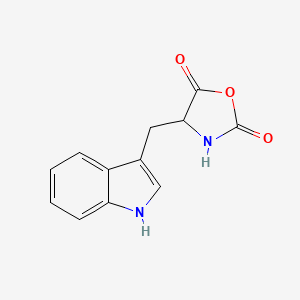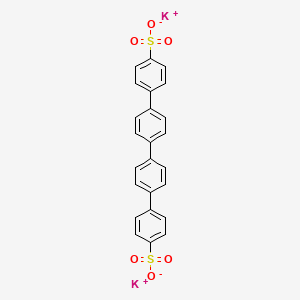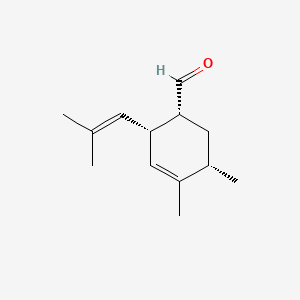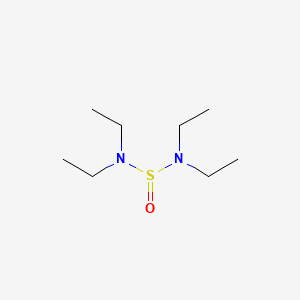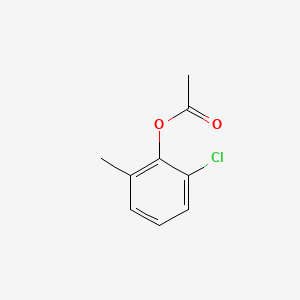
Phenol, 2-chloro-6-methyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-chloro-6-methyl-, acetate, also known as 2-chloro-6-methylphenyl acetate, is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an acetate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-chloro-6-methyl-, acetate can be achieved through several methods. One common method involves the acetylation of 2-chloro-6-methylphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-chloro-6-methyl-, acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with the reaction typically carried out in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenols or ethers.
Oxidation: Products include quinones or carboxylic acids.
Reduction: Products include alcohols or hydrocarbons.
Applications De Recherche Scientifique
Phenol, 2-chloro-6-methyl-, acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Phenol, 2-chloro-6-methyl-, acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-chloro-6-methylphenol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenol, 2-chloro-6-methyl-, acetate can be compared with other similar compounds, such as:
2-Chloro-6-methylphenol: The parent compound without the acetate group.
2-Chloro-4-methylphenol: A positional isomer with different substitution patterns.
2-Methyl-6-chlorophenol: Another isomer with a different arrangement of substituents.
Uniqueness
The presence of both chloro and methyl groups in the ortho positions relative to the hydroxyl group imparts unique chemical properties to this compound
Propriétés
Numéro CAS |
6341-98-6 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
(2-chloro-6-methylphenyl) acetate |
InChI |
InChI=1S/C9H9ClO2/c1-6-4-3-5-8(10)9(6)12-7(2)11/h3-5H,1-2H3 |
Clé InChI |
IRDNJGWKZWNWCV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)methylamino]propyl]isoindole-1,3-dione](/img/structure/B13747880.png)
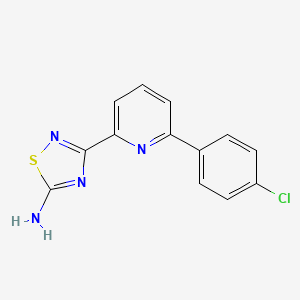

![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B13747907.png)
